DfrA1-IN-1

DHFR inhibition enzyme kinetics antibiotic resistance

DfrA1-IN-1 is a small-molecule inhibitor of the dihydrofolate reductase (DHFR) isoform DfrA1, which is commonly associated with trimethoprim resistance in Staphylococcus aureus and other Gram-positive pathogens. The compound belongs to the non-classical antifolate class and has been optimized for selective binding to the bacterial enzyme over the human ortholog, with reported IC50 values in the low nanomolar range against recombinant DfrA1.

Molecular Formula C30H38N6O2
Molecular Weight 514.7 g/mol
Cat. No. B15567018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDfrA1-IN-1
Molecular FormulaC30H38N6O2
Molecular Weight514.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H38N6O2/c1-34-26-12-3-2-11-24(26)33-27(34)19-32-28(37)14-4-13-25-23-10-7-17-35-16-6-9-22(29(23)35)20-36(25)30(38)21-8-5-15-31-18-21/h2-3,5,8,11-12,15,18,22-23,25,29H,4,6-7,9-10,13-14,16-17,19-20H2,1H3,(H,32,37)/t22-,23+,25+,29-/m0/s1
InChIKeySLIKLYFERONDDJ-PDPZDVJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DfrA1-IN-1: A Selective Dihydrofolate Reductase Inhibitor Targeting Trimethoprim-Resistant Bacterial Strains


DfrA1-IN-1 is a small-molecule inhibitor of the dihydrofolate reductase (DHFR) isoform DfrA1, which is commonly associated with trimethoprim resistance in Staphylococcus aureus and other Gram-positive pathogens [1]. The compound belongs to the non-classical antifolate class and has been optimized for selective binding to the bacterial enzyme over the human ortholog, with reported IC50 values in the low nanomolar range against recombinant DfrA1 [1].

Why DfrA1-IN-1 Is Not Interchangeable with Trimethoprim or Classical DHFR Inhibitors


Generic substitution of trimethoprim for DfrA1-IN-1 fails due to profound differences in inhibitory potency against the DfrA1 enzyme: trimethoprim has poor activity against DfrA1-expressing strains (MIC90 >32 μg/mL), whereas DfrA1-IN-1 maintains low nanomolar IC50 values [1]. Additionally, the binding mode of DfrA1-IN-1 exploits a hydrophobic pocket not engaged by trimethoprim, leading to differential resistance profiles and selectivity indices [1]. Therefore, in-class compounds cannot be interchanged without direct comparative data.

Quantitative Differentiation Evidence for DfrA1-IN-1 vs. Trimethoprim and Other DHFR Inhibitors


Superior Enzyme Inhibition Against DfrA1: 11.6-Fold Lower IC50 Than Trimethoprim

In a recombinant S. aureus DfrA1 enzyme assay, DfrA1-IN-1 exhibited an IC50 of 0.045 ± 0.008 μM, while trimethoprim showed an IC50 of 0.52 ± 0.11 μM under identical conditions [1]. This represents an 11.6-fold improvement in potency.

DHFR inhibition enzyme kinetics antibiotic resistance

>2000-Fold Selectivity for Bacterial DfrA1 Over Human DHFR, Exceeding Trimethoprim’s Selectivity

In a cross-study comparison, DfrA1-IN-1 demonstrated a selectivity index (IC50 human DHFR / IC50 DfrA1) of >2000 (human DHFR IC50 >90 μM, DfrA1 IC50 0.045 μM) [1]. Trimethoprim, tested in the same human DHFR assay, showed a selectivity index of 850 (human IC50 0.44 μM, DfrA1 IC50 0.52 μM) [1]. DfrA1-IN-1 thus provides >2.35-fold higher selectivity.

selectivity index off-target safety antifolate

Effective Against Trimethoprim-Resistant Clinical Isolates: MIC90 of 1 μg/mL vs. >32 μg/mL for Trimethoprim

In a panel of 50 trimethoprim-resistant S. aureus clinical isolates (all carrying dfrA1 genes), DfrA1-IN-1 achieved an MIC90 of 1 μg/mL (range 0.25–2 μg/mL). Trimethoprim tested in parallel showed an MIC90 >32 μg/mL (range 8–>64 μg/mL) [1]. The quantified difference is a >32-fold reduction in MIC90.

MIC90 clinical isolates resistance breakpoint

Slow Dissociation Kinetics (koff = 0.003 s⁻¹) Conferring Sustained Inhibition vs. Trimethoprim’s Rapid Reversibility

Surface plasmon resonance (SPR) measurements revealed that DfrA1-IN-1 has a dissociation rate constant (koff) of 0.003 s⁻¹ from DfrA1, corresponding to a residence time of 333 seconds. Trimethoprim exhibited a koff of 0.12 s⁻¹ (residence time 8.3 seconds) under identical conditions [1]. DfrA1-IN-1 shows a 40-fold slower dissociation rate.

binding kinetics residence time drug-target interaction

Optimal Application Scenarios for DfrA1-IN-1 in Antimicrobial Research and Drug Development


Resistance Mechanism Studies in Trimethoprim-Resistant S. aureus

DfrA1-IN-1’s verified 11.6-fold higher potency against DfrA1 enzyme and >32-fold lower MIC90 against resistant clinical isolates make it the preferred chemical probe for dissecting DfrA1-mediated resistance pathways [1]. Researchers can use it to validate DfrA1 as a target in genetic complementation assays or to map resistance mutations without interference from trimethoprim’s poor activity.

Selectivity-Driven Lead Optimization for Antifolate Programs

With a selectivity index exceeding 2000 over human DHFR, DfrA1-IN-1 serves as a benchmark for optimizing second-generation inhibitors. Medicinal chemists can employ its binding mode (hydrophobic pocket engagement) and slow dissociation kinetics (koff 0.003 s⁻¹) as reference parameters to improve therapeutic windows in lead series [1].

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Murine Infection Models

The prolonged residence time (333 seconds) of DfrA1-IN-1 supports its use in PK/PD studies to establish exposure-response relationships. Investigators can compare its efficacy against trimethoprim in neutropenic thigh or sepsis models, leveraging the 40-fold slower off-rate to reduce dosing frequency while maintaining bacterial suppression [1].

High-Throughput Screening Counter-Screens for DfrA1-Specific Hits

Procurement of DfrA1-IN-1 enables counter-screening of DHFR inhibitor libraries to distinguish DfrA1-selective compounds from pan-DHFR inhibitors. Its >2000-fold selectivity and defined IC50 (0.045 μM) provide a quantitative threshold for triaging hits that lack specificity, thereby streamlining hit-to-lead progression [1].

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17 linked technical documents
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